molecular formula C10H13ClFNO B1467521 [(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine CAS No. 1247051-30-4

[(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B1467521
CAS No.: 1247051-30-4
M. Wt: 217.67 g/mol
InChI Key: ZMDZZNYVKDSBFS-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an amine group attached to a methoxyethyl chain

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-fluorophenyl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit tyrosinase, an enzyme responsible for the oxidation of L-tyrosine and L-DOPA to dopaquinone, a precursor in melanin synthesis . The interaction between (3-Chloro-4-fluorophenyl)methylamine and tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation process. This inhibition can lead to a decrease in melanin production, which is relevant in the context of skin disorders and neurodegenerative diseases like Parkinson’s disease .

Cellular Effects

(3-Chloro-4-fluorophenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of tyrosinase can impact melanocytes, the cells responsible for melanin production, leading to altered pigmentation . Additionally, its effects on gene expression and cellular metabolism can influence other cell types, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of (3-Chloro-4-fluorophenyl)methylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine and L-DOPA . This inhibition leads to a reduction in melanin synthesis, which can have downstream effects on cellular processes and gene expression related to pigmentation and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of tyrosinase and prolonged effects on melanin production and cellular processes.

Dosage Effects in Animal Models

The effects of (3-Chloro-4-fluorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit tyrosinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other enzymes and cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of tyrosinase and its associated effects on melanin production and cellular function.

Metabolic Pathways

(3-Chloro-4-fluorophenyl)methylamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of tyrosinase affects the metabolic flux of melanin synthesis, leading to changes in metabolite levels . Additionally, its interactions with other enzymes may impact broader metabolic pathways, potentially influencing cellular energy production, detoxification processes, and other metabolic functions.

Transport and Distribution

The transport and distribution of (3-Chloro-4-fluorophenyl)methylamine within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its overall efficacy and potential side effects, as well as its accumulation in specific cellular compartments.

Subcellular Localization

(3-Chloro-4-fluorophenyl)methylamine’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in melanosomes, the organelles responsible for melanin synthesis, is crucial for its inhibitory effects on tyrosinase and melanin production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other substituents on the phenyl ring.

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Amides or nitriles.

    Reduction: Amines.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.

    3-Chloro-4-fluorophenyl-3,4-dichlorophenyl: A compound with enhanced antimycobacterial activity.

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern and the presence of the methoxyethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDZZNYVKDSBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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